molecular formula C10H7NO B1296187 Isoquinoline-1-carbaldehyde CAS No. 4494-18-2

Isoquinoline-1-carbaldehyde

Cat. No.: B1296187
CAS No.: 4494-18-2
M. Wt: 157.17 g/mol
InChI Key: HORFVOWTVOJVAN-UHFFFAOYSA-N
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Description

Isoquinoline-1-carbaldehyde (CAS: 4494-18-2) is a heterocyclic aromatic compound with the molecular formula C₁₀H₇NO and a molecular weight of 157.17 g/mol . Structurally, it consists of an isoquinoline backbone (a benzene ring fused to a pyridine ring) with an aldehyde functional group (-CHO) at the 1-position (Figure 1). This compound serves as a key intermediate in pharmaceutical synthesis and organic chemistry due to its versatile reactivity. The aldehyde group enables participation in condensation, nucleophilic addition, and cyclization reactions, making it valuable for constructing complex molecules, including alkaloids and bioactive agents .

Properties

IUPAC Name

isoquinoline-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORFVOWTVOJVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295325
Record name isoquinoline-1-carbaldehyde
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4494-18-2
Record name 4494-18-2
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Record name isoquinoline-1-carbaldehyde
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Record name isoquinoline-1-carbaldehyde
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Preparation Methods

Isoquinoline-1-carbaldehyde can be synthesized through several methods. One common method involves the condensation reaction of p-methylphenylethynyl ether and formaldehyde. Another method includes the condensation reaction of 2-aminopyridine and formaldehyde . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of advanced technologies and equipment allows for the precise control of reaction parameters, ensuring consistent quality and high production rates.

Chemical Reactions Analysis

Isoquinoline-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

    Oxidation: this compound can be oxidized to form isoquinoline-1-carboxylic acid.

    Reduction: Reduction of this compound can yield isoquinoline-1-methanol.

    Substitution: Substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield .

Scientific Research Applications

Therapeutic Applications

Isoquinoline-1-carbaldehyde and its derivatives have shown significant promise in various therapeutic areas due to their biological activities.

Anti-Inflammatory Properties

Recent studies indicate that this compound derivatives exhibit anti-inflammatory effects. For instance, synthesized isoquinoline-1-carboxamides were evaluated for their ability to inhibit pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Compounds with N-hydroxyphenyl substituents demonstrated potent inhibition of interleukin-6 (IL-6) and nitric oxide (NO) production, suggesting potential use in treating neuroinflammation .

Antitumor Activity

Isoquinoline compounds have been investigated for their antitumor properties. A study synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones, which were evaluated for antineoplastic activity in mice. The results indicated that these compounds could be promising candidates for cancer treatment due to their ability to inhibit tumor growth .

Neuroprotective Effects

Isoquinoline derivatives have also been explored for neuroprotective effects. The mechanism involves modulation of signaling pathways related to inflammation and apoptosis in neuronal cells, making them potential therapeutic agents for neurodegenerative diseases .

Conventional Synthesis Techniques

Traditional methods include the Pomeranz-Fritsch reaction, which involves the cyclization of 2-aminobenzylamine with carbonyl compounds to form isoquinoline derivatives .

Recent Advances

Recent advancements in synthetic methodologies have improved the efficiency of producing isoquinoline derivatives. For example, a convenient synthesis route has been reported using polysubstituted coumarin-pyrrolo[2,1-a]isoquinoline-1-carbaldehydes with yields ranging from 75% to 88% .

Biological Activities

This compound exhibits a wide range of biological activities beyond anti-inflammatory and antitumor effects.

Activity Description
AntibacterialExhibits activity against various bacterial strains, potentially useful in infections .
AntiviralSome derivatives show promise against viral infections, indicating broad-spectrum antiviral activity .
CardioprotectiveCertain isoquinoline derivatives have been linked to protective effects on heart tissues .
AntidiabeticCompounds derived from isoquinoline structures have demonstrated potential in managing diabetes .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study: Anti-Cancer Activity

In a preclinical study, a series of isoquinoline-1-carboxaldehyde thiosemicarbazones were synthesized and tested for their antitumor efficacy against various cancer cell lines. Results showed significant cytotoxicity, leading to further investigations into their mechanisms of action and potential clinical applications .

Case Study: Neuroprotection

A recent investigation into the neuroprotective effects of isoquinoline derivatives demonstrated that specific compounds could significantly reduce neuronal apoptosis induced by oxidative stress. This opens avenues for developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism of action of Isoquinoline-1-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific structure of the derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents on the isoquinoline ring significantly influence chemical reactivity and biological activity. Below is a comparative analysis of Isoquinoline-1-carbaldehyde with its analogs:

3-Chlorothis compound
  • Structure : Chloro (-Cl) at position 3, aldehyde (-CHO) at position 1.
  • Molecular Formula: C₁₀H₆ClNO .
  • Key Differences: The electron-withdrawing chloro group at position 3 enhances electrophilicity at the aldehyde, facilitating nucleophilic attacks. Exhibits distinct reactivity in cross-coupling reactions compared to unsubstituted this compound .
1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde
  • Structure : A ketone (-C=O) at position 1 and aldehyde at position 6, with a partially saturated dihydro ring.
  • Molecular Formula: C₁₀H₇NO₂ .
  • Key Differences :
    • The ketone group and reduced ring conjugation alter electronic properties, decreasing aromaticity and increasing solubility.
    • Demonstrates selective inhibition of enzymes like kinases, attributed to hydrogen-bonding interactions via the ketone .
  • Applications : Investigated for therapeutic applications in neurodegenerative diseases .
1-Methylisoquinoline-7-carbaldehyde
  • Structure : Methyl (-CH₃) at position 1, aldehyde at position 7.
  • Molecular Formula: C₁₁H₉NO .
  • Key Differences :
    • Methyl substitution sterically hinders reactions at position 1 but enhances stability.
    • Molecular docking studies suggest stronger binding to protein targets (e.g., cancer-related kinases) due to hydrophobic interactions with the methyl group .

Functional Group Variations

Replacing the aldehyde with other groups or introducing additional functionalities modifies applications:

Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate
  • Structure : Carboxylate ester (-COOCH₃) at position 6 and ketone at position 1.
  • Molecular Formula: C₁₁H₉NO₃ .
  • Key Differences :
    • The ester group improves hydrolytic stability compared to the aldehyde but reduces electrophilicity.
    • Used in peptide mimetics and as a scaffold for protease inhibitors .
1-Chloroisoquinoline-5-carbaldehyde
  • Structure : Chloro at position 1, aldehyde at position 5.
  • Molecular Formula: C₁₀H₆ClNO .
  • Key Differences :
    • Chlorine at position 1 creates steric hindrance, reducing reactivity at the aldehyde.
    • Explored in photodynamic therapy due to halogen-enhanced intersystem crossing .

Biological Activity

Isoquinoline-1-carbaldehyde, a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₇NO, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an isoquinoline structure characterized by a fused bicyclic system consisting of a benzene ring and a pyridine ring, with an aldehyde functional group at the 1-position. This unique structure enhances its reactivity and biological activity compared to other isoquinoline derivatives .

This compound exhibits a range of biological activities through various mechanisms:

  • Inhibition of Sodium/Potassium-ATPase : Research indicates that this compound is a potent inhibitor of sodium/potassium-ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition can disrupt cellular processes such as nerve impulse transmission and muscle contraction .
  • Anticancer Activity : The compound has been explored for its anticancer properties. It has shown efficacy against various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and HCT116 (colon cancer) .
  • Antiviral Effects : Isoquinoline derivatives have been studied for their potential in combating viral infections. In silico studies have indicated that some isoquinoline alkaloids may inhibit viral replication pathways, particularly in the context of SARS-CoV-2 .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Mechanism Reference
Sodium/Potassium-ATPase InhibitionDisruption of electrochemical gradients
AnticancerCytotoxic effects on various cancer cell lines
AntiviralInhibition of viral replication pathways
Anti-inflammatorySuppression of pro-inflammatory mediators

1. Anticancer Activity

In a study examining the cytotoxic effects of Isoquinoline derivatives, this compound was found to significantly inhibit the proliferation of HeLa and A549 cells. The study reported IC₅₀ values indicating effective dose ranges for these cell lines, suggesting its potential as an anticancer agent .

2. Antiviral Properties

Research focused on the structure-activity relationships (SAR) of isoquinoline alkaloids revealed that certain derivatives could bind effectively to SARS-CoV-2 proteins, potentially preventing viral entry into host cells. This highlights this compound's role in drug discovery against viral pathogens .

3. Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced LPS-induced inflammation in BV2 microglial cells. The compound inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α, showcasing its anti-inflammatory potential .

Q & A

Q. How can researchers identify gaps in the literature on this compound’s applications in medicinal chemistry?

  • Methodological Answer : Conduct systematic reviews using databases like SciFinder or Reaxys, filtering for patents and peer-reviewed studies (2015–2025). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas, such as its role in targeting kinase inhibitors or antimicrobial agents .

Guidance for Methodological Rigor

  • Data Contradictions : Always replicate conflicting results under standardized conditions and report raw data transparently. Use statistical tools (e.g., t-tests, ANOVA) to assess significance .
  • Literature Reviews : Differentiate primary sources (experimental papers) from secondary reviews to avoid citation bias. Use citation managers (EndNote, Zotero) to track thematic trends .
  • Ethical Reporting : Disclose synthetic hazards (e.g., aldehyde toxicity) and adhere to journal guidelines for spectral data deposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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